3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide
Overview
Description
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is a chemical compound belonging to the benzothiazole family This compound is characterized by the presence of a nitrophenoxy group attached to the benzothiazole ring, which is further substituted with a dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide typically involves the reaction of 4-nitrophenol with 1,2-benzothiazole 1,1-dioxide. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy group can be displaced by nucleophiles, leading to the formation of different substituted benzothiazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at reflux temperature.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazole derivatives.
Reduction: 3-(4-aminophenoxy)-1,2-benzothiazole 1,1-dioxide.
Oxidation: Oxidized benzothiazole derivatives, depending on the specific oxidizing agent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenoxy)-1,2-benzothiazole 1,1-dioxide: Similar structure but with a methoxy group instead of a nitro group.
3-(4-chlorophenoxy)-1,2-benzothiazole 1,1-dioxide: Contains a chlorine atom in place of the nitro group.
3-(4-aminophenoxy)-1,2-benzothiazole 1,1-dioxide: Formed by the reduction of the nitro group to an amino group.
Uniqueness
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This influences the compound’s reactivity and potential biological activities, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-(4-nitrophenoxy)-1,2-benzothiazole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c16-15(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)14-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATYGHGPOCYZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385660 | |
Record name | 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132636-65-8 | |
Record name | 1,2-Benzisothiazole, 3-(4-nitrophenoxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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